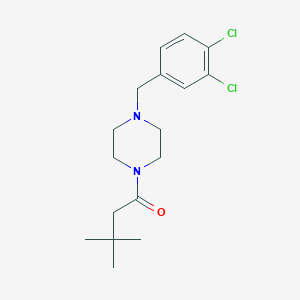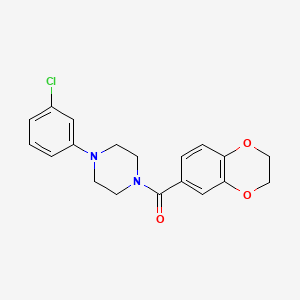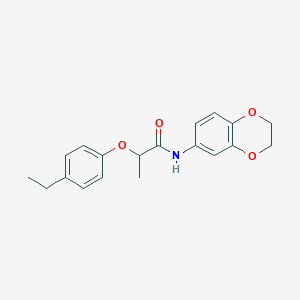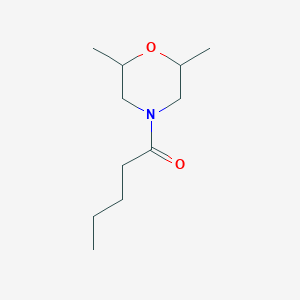
N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide
描述
N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide, also known as BPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BPTC is a small molecule that belongs to the class of thiophene carboxamide derivatives, which are known for their diverse biological activities.
作用机制
N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide exerts its biological effects by modulating the activity of ion channels and receptors in the nervous system. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels by binding to the receptor site located on the inner cavity of the channel pore. This inhibition results in the reduction of neuronal excitability and the suppression of action potential firing. This compound also modulates the activity of GABA-A receptors by binding to the benzodiazepine site, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the activity of voltage-gated sodium channels in a dose-dependent manner, with an IC50 value of 1.2 μM. This compound has also been shown to modulate the activity of GABA-A receptors in a concentration-dependent manner, with an EC50 value of 1.6 μM. In vivo studies have shown that this compound reduces the severity of seizures in animal models of epilepsy and enhances the analgesic effects of morphine in models of pain.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for voltage-gated sodium channels and GABA-A receptors. This makes this compound a valuable tool compound for studying the role of these targets in various physiological and pathological conditions. Another advantage of this compound is its low toxicity, which allows for the use of higher concentrations in experiments without causing adverse effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to prepare stock solutions for experiments. Additionally, this compound has limited stability in solution and requires careful handling to avoid degradation.
未来方向
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of pain, epilepsy, and anxiety disorders. Another direction is to explore the structure-activity relationships of this compound and its analogs to identify more potent and selective compounds. Additionally, the use of this compound as a tool compound for studying the role of ion channels and receptors in neuronal excitability and synaptic transmission is an area of active research. Finally, the development of new synthesis methods for this compound and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of this compound has been optimized to improve the efficiency of the reaction and reduce the cost of production. This compound has been extensively studied for its ability to modulate the activity of voltage-gated sodium channels and GABA-A receptors, and its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学研究应用
N-(5-bromo-2-pyridinyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of voltage-gated sodium channels, which are important targets for the treatment of pain and epilepsy. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. In pharmacology, this compound has been used as a tool compound to study the role of voltage-gated sodium channels in neuronal excitability and synaptic transmission. In neuroscience, this compound has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-2-4-9(16-7)11(15)14-10-5-3-8(12)6-13-10/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHHYSQAFRCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)


![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)


![(2R)-N-{2-[(4-chlorophenyl)thio]ethyl}tetrahydrofuran-2-carboxamide](/img/structure/B4429803.png)
![4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine](/img/structure/B4429804.png)
![2-chloro-4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4429813.png)

![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4429854.png)
![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)